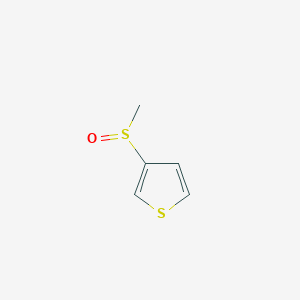

3-(Methylsulfinyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Methylsulfinyl)thiophene is an organic compound with the molecular formula C5H6OS2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a methylsulfinyl group at the third position of the thiophene ring imparts unique chemical and physical properties to the compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(Methylsulfinyl)thiophene can be synthesized through various methods. One common approach involves the oxidation of 3-(methylthio)thiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of oxidizing agents to a solution of 3-(methylthio)thiophene under optimized conditions to achieve high efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

3-(Methylsulfinyl)thiophene undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions at the thiophene ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

Oxidation: 3-(Methylsulfonyl)thiophene.

Reduction: 3-(Methylthio)thiophene.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-(Methylsulfinyl)thiophene has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(Methylsulfinyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play key roles in the inflammatory response . The compound’s ability to modulate these enzymes makes it a promising candidate for the development of anti-inflammatory drugs.

Comparación Con Compuestos Similares

Similar Compounds

3-(Methylthio)thiophene: A precursor to 3-(Methylsulfinyl)thiophene, differing by the oxidation state of the sulfur atom.

3-(Methylsulfonyl)thiophene: An oxidized form of this compound, containing a sulfone group instead of a sulfoxide.

Thiophene: The parent compound, lacking any substituents on the ring.

Uniqueness

This compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group enhances the compound’s solubility, stability, and ability to participate in specific chemical reactions, making it valuable for various applications in research and industry .

Actividad Biológica

3-(Methylsulfinyl)thiophene is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- CAS Number: [Not specified in search results]

- Molecular Formula: C5H6OS2

- Molecular Weight: 146.23 g/mol

The structure of this compound features a thiophene ring with a methylsulfinyl group, which contributes to its unique chemical reactivity and biological properties.

Biological Activity

This compound has been studied for various biological activities, including:

- Antioxidant Activity: The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively, thereby reducing cellular damage .

- Antimicrobial Properties: Research indicates that this compound possesses antimicrobial activity against several pathogens. Studies have demonstrated its efficacy in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases .

- Anti-inflammatory Effects: Thiophenes, including this compound, have been linked to anti-inflammatory mechanisms. They may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), thereby reducing inflammation .

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory activities .

- Receptor Interaction: The sulfur atom in the thiophene ring enhances interactions with biological receptors, potentially improving binding affinity and selectivity for therapeutic targets .

Case Studies and Research Findings

-

Antioxidant Study:

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduces oxidative stress markers in cellular models. The compound's ability to increase glutathione levels was highlighted as a key mechanism for its protective effects against oxidative damage . -

Antimicrobial Evaluation:

In a recent investigation, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent . -

Anti-inflammatory Research:

A study focusing on the anti-inflammatory properties of thiophenes found that this compound effectively inhibited COX enzymes in vitro. This inhibition was associated with reduced prostaglandin synthesis, leading to decreased inflammatory responses in animal models .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(Methylthio)thiophene | Antimicrobial, Anti-inflammatory | Enzyme inhibition |

| 2-Methylthiophene | Antioxidant | Free radical scavenging |

| 4-Methylthiophene | Anticancer | Induction of apoptosis |

Propiedades

Fórmula molecular |

C5H6OS2 |

|---|---|

Peso molecular |

146.2 g/mol |

Nombre IUPAC |

3-methylsulfinylthiophene |

InChI |

InChI=1S/C5H6OS2/c1-8(6)5-2-3-7-4-5/h2-4H,1H3 |

Clave InChI |

ARGGFZNAMFRTJX-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)C1=CSC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.